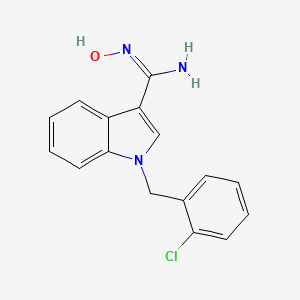![molecular formula C17H24FN3O2 B5315583 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the diazepanone family and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. This compound may enhance the activity of GABA-A receptors, leading to a decrease in neuronal activity and a reduction in the symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells, decrease the frequency and severity of seizures, and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide in lab experiments is its potential therapeutic properties. It has shown promising results in various studies and may be a useful tool in the development of new treatments for various diseases. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide. One area of interest is the development of new treatments for cancer. This compound has shown promising results in reducing the proliferation of cancer cells and may be a useful tool in the development of new cancer therapies.
Another area of interest is the treatment of anxiety disorders. 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been shown to reduce anxiety-like behavior in animal models and may be a useful tool in the development of new treatments for anxiety disorders.
Finally, there is a need for further research to fully understand the mechanism of action of this compound. This knowledge may lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide involves the reaction of 4-fluorobenzylamine with 3-isopropyl-5-oxo-1,4-diazepan-1-yl acetyl chloride. The reaction takes place in the presence of a base and an appropriate solvent. The compound is then purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-12(2)15-10-20(11-16(19)22)8-7-17(23)21(15)9-13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCRPWQBGBJPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5315536.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)